Gambogellic Acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide gambogellique peut être synthétisé à partir de l'acide gambogique par une série de réactions chimiques. La méthode de préparation consiste à chauffer l'acide gambogique et à effectuer une séparation par chromatographie liquide préparative pour obtenir l'acide gambogellique .

Méthodes de production industrielle : La production industrielle de l'acide gambogellique implique généralement l'extraction de l'acide gambogique de la résine de Garcinia hanburyi, suivie de sa modification chimique pour produire l'acide gambogellique. Ce processus garantit la pureté et la constance du composé pour une utilisation dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : L'acide gambogellique subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d'améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour des réactions de substitution dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide gambogellique, qui sont souvent évalués pour leurs activités biologiques améliorées .

4. Applications de la recherche scientifique

L'acide gambogellique a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

L'acide gambogellique exerce ses effets principalement par l'inhibition d'enzymes et de voies spécifiques impliquées dans la prolifération et la survie cellulaires. Il cible l'enzyme undecaprényl diphosphate synthase, qui est cruciale pour la biosynthèse de la paroi cellulaire bactérienne, ce qui lui confère des propriétés antibactériennes . De plus, il induit l'apoptose dans les cellules cancéreuses en activant les protéines pro-apoptotiques et en inhibant les protéines anti-apoptotiques .

Composés similaires :

Acide gambogique : Un composé étroitement lié avec des propriétés antitumorales similaires mais des cibles moléculaires différentes.

Acide gambogénique : Un autre dérivé de l'acide gambogique, connu pour son rôle d'inhibiteur efficace de l'EZH2, une méthyltransférase d'histones.

Acide isogambogénique : Un isomère structurel de l'acide gambogénique avec des activités biologiques distinctes.

Unicité : L'acide gambogellique est unique en raison de sa structure moléculaire spécifique, qui lui permet d'interagir avec différentes cibles moléculaires par rapport à ses analogues. Cette unicité en fait un composé précieux pour le développement de thérapies ciblées dans le traitement du cancer et d'autres applications médicales .

Applications De Recherche Scientifique

Pharmacological Properties

Gambogellic acid exhibits a range of pharmacological activities, primarily as an anticancer agent. Its mechanisms of action include:

- Inhibition of Tumor Growth : this compound has demonstrated significant antitumor activity against various cancer cell lines, including lung, gastric, and liver cancers. Studies indicate that it induces apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic factors .

- Telomerase Activity Suppression : The compound inhibits telomerase activity, which is crucial for the proliferation of cancer cells. This is achieved through repression of hTERT transcription via c-Myc and post-translational modifications .

- Targeting Multiple Pathways : this compound affects several signaling pathways involved in cancer progression, such as the PI3K/AKT pathway and NF-κB signaling, contributing to its efficacy in cancer treatment .

Delivery Systems

To enhance the bioavailability and therapeutic efficacy of this compound, various drug delivery systems have been developed:

- Nanoparticle Formulations : Research has shown that encapsulating this compound in nanoparticles significantly improves its solubility and targeted delivery to tumor cells. For instance, GA-loaded hyaluronic acid nanoparticles (GA-HRA) showed enhanced internalization by cancer cells and effective tumor targeting through receptor-mediated endocytosis .

- Combination Therapies : Studies have explored the combination of this compound with other agents like all-trans retinoic acid (ATRA) to synergistically enhance anticancer effects. The co-delivery via nanoparticles resulted in improved therapeutic outcomes compared to single-agent therapies .

Case Study 1: Antitumor Activity in Lung Cancer

A study evaluated the efficacy of this compound in a lung cancer mouse model. The results indicated a significant reduction in tumor volume when treated with GA compared to control groups. The compound's mechanism involved apoptosis induction and telomerase inhibition .

Case Study 2: Nanoparticle Delivery System

In another study, GA was encapsulated within amphiphilic nanoparticles to improve solubility and delivery efficiency. The nanoparticles demonstrated a high drug loading capacity and effectively targeted MCF-7 breast cancer cells, leading to enhanced cytotoxicity .

Table 1: Antitumor Activity of this compound Against Various Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.74 | Apoptosis induction |

| BGC-823 (Gastric) | 0.67 | Telomerase inhibition |

| HepG2 (Liver) | 0.24 | PI3K/AKT pathway modulation |

| MB-231 (Breast) | 1.09 | NF-κB signaling inhibition |

Table 2: Characteristics of GA-HRA Nanoparticles

| Parameter | Value |

|---|---|

| Particle Size | 100–150 nm |

| Drug Loading Capacity | 31.1% |

| In vitro Cytotoxicity | Effective against MCF-7 |

| In vivo Tumor Reduction | Significant decrease |

Mécanisme D'action

Gambogellic acid exerts its effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. It targets the enzyme undecaprenyl diphosphate synthase, which is crucial for bacterial cell wall biosynthesis, thereby exhibiting antibacterial properties . Additionally, it induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

Comparaison Avec Des Composés Similaires

Gambogic acid: A closely related compound with similar antitumor properties but different molecular targets.

Gambogenic acid: Another derivative of gambogic acid, known for its role as an effective inhibitor of EZH2, a histone methyltransferase.

Isogambogenic acid: A structural isomer of gambogenic acid with distinct biological activities.

Uniqueness: Gambogellic acid is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to its analogs. This uniqueness makes it a valuable compound for developing targeted therapies in cancer treatment and other medical applications .

Activité Biologique

Gambogellic acid, a derivative of gambogic acid (GA), has garnered attention in recent years due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is synthesized from gambogic acid through various chemical modifications. Its structure allows it to exhibit significant biological activities, particularly as an anticancer agent. The compound has been studied for its effects on different cancer cell lines and its potential mechanisms of action.

The biological activity of this compound primarily revolves around its ability to induce apoptosis and inhibit tumor growth. Key mechanisms include:

- Induction of Apoptosis : this compound has been shown to upregulate pro-apoptotic proteins such as Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2. This dual action promotes programmed cell death in cancer cells .

- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at various phases, which is critical for preventing the proliferation of cancer cells .

- Inhibition of Telomerase Activity : this compound reduces telomerase activity, which is essential for the immortality of cancer cells. This inhibition is mediated through the repression of hTERT transcriptional activity .

- Regulation of Signaling Pathways : The compound modulates several signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation . Additionally, it has been identified as a potential inhibitor of fibroblast growth factor receptor (FGFR) signaling, which may help overcome drug resistance in non-small cell lung cancer (NSCLC) .

Research Findings

Numerous studies have investigated the efficacy and mechanisms of this compound. Below is a summary table highlighting key findings from various research efforts:

Case Studies

Case Study 1: Efficacy in Lung Cancer

A study demonstrated that this compound effectively induces cell death in lung cancer cells by promoting autophagy. The study utilized A549 and HeLa cells and found that knockdown of Beclin 1 significantly reduced GNA-induced cell death, indicating the importance of autophagy in this process .

Case Study 2: Combination Therapy

In another study focusing on NSCLC, this compound was used in combination with cisplatin. The results indicated a synergistic effect in enhancing the cytotoxicity against resistant cancer cell lines. This suggests that this compound may enhance the efficacy of existing chemotherapeutic agents .

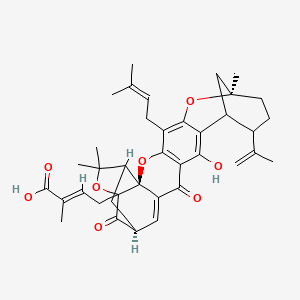

Propriétés

Formule moléculaire |

C38H44O8 |

|---|---|

Poids moléculaire |

628.7 g/mol |

Nom IUPAC |

(E)-4-[(2S,8R,19S)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43)/b20-11+/t21-,22?,24?,26?,36-,37?,38-/m1/s1 |

Clé InChI |

NVYMXCXFPJLTOZ-JGULFVLLSA-N |

SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C |

SMILES isomérique |

CC(=CCC1=C2C(=C(C3=C1O[C@@]45C6C[C@@H](C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C7C[C@](O2)(CCC7C(=C)C)C)C |

SMILES canonique |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C |

Synonymes |

gambogellic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.